molecular formula C13H17NO B5362694 N-cyclopropyl-2,4,6-trimethylbenzamide

N-cyclopropyl-2,4,6-trimethylbenzamide

Cat. No. B5362694
M. Wt: 203.28 g/mol
InChI Key: RTDHRPOJKLNXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2,4,6-trimethylbenzamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is characterized by its unique cyclopropyl group.

Mechanism of Action

CTB's mechanism of action is not fully understood, but it is believed to interact with specific receptors in the neuronal membrane. The compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. CTB's interaction with this receptor may contribute to its retrograde transport properties.
Biochemical and Physiological Effects
CTB has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on the body. The compound is well-tolerated and has been used in various studies without any adverse effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CTB is its retrograde transport properties. This property makes it an excellent tool for studying neuronal connections in the central nervous system. Additionally, CTB has minimal toxicity and is well-tolerated, making it an ideal compound for use in various studies.
However, there are also limitations to the use of CTB in lab experiments. The compound has limited solubility in water, which can make it challenging to work with. Additionally, the compound's retrograde transport properties may not be suitable for all types of studies, and alternative tracers may be required.

Future Directions

For the use of CTB include the study of neurodegenerative diseases and the development of new tracers based on its structure.

Synthesis Methods

The synthesis of CTB is achieved through a multi-step process. The first step involves the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride to yield 2,4,6-trimethylbenzoyl chloride. The second step involves the reaction of the benzoyl chloride with cyclopropylamine to yield N-cyclopropyl-2,4,6-trimethylbenzamide (CTB). The resulting product is purified through recrystallization to obtain a white crystalline powder.

Scientific Research Applications

CTB has various scientific research applications due to its unique properties. One of the significant applications of CTB is in neuroscience research. CTB has been used as a retrograde tracer to study neuronal connections in the central nervous system. The compound is taken up by neurons and transported in a retrograde manner to the cell body, allowing researchers to map the connections between neurons.

properties

IUPAC Name

N-cyclopropyl-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-8-6-9(2)12(10(3)7-8)13(15)14-11-4-5-11/h6-7,11H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDHRPOJKLNXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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